Enpp-1-IN-5

ENPP1 inhibition biochemical assay potency comparison

Enpp-1-IN-5 is a proprietary small-molecule ENPP1 inhibitor featuring a distinct quinazoline-piperidine-sulfamide chemotype not represented among well-characterized comparators. Ideal for teams seeking to build novel SAR series outside crowded imidazo[1,2-a]pyrazine IP space. Amplifies innate immune signaling via cGAS-STING pathway activation; disclosed in patents WO2019046778A1 & WO2021203772A1. Use as a scaffold-matched control or benchmark compound for in-house ENPP1 assays. ≥98% purity ensures reproducible preclinical results.

Molecular Formula C17H26N6O4S
Molecular Weight 410.5 g/mol
Cat. No. B12424061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-5
Molecular FormulaC17H26N6O4S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC
InChIInChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25)
InChIKeyHXYGEHWQWCYBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-5: An ENPP1 Inhibitor Candidate Disclosed in Key Patent Families for Cancer and Infectious Disease Research


Enpp-1-IN-5 (CAS 2230916-95-5, C17H26N6O4S, MW 410.49) is a small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [1]. The compound was first disclosed in patent WO2019046778A1 as compound 1 and subsequently referenced in WO2021203772A1, indicating its position within a proprietary chemical series developed by STINGRAY THERAPEUTICS INC. and affiliated entities [2]. ENPP1 acts as an extracellular hydrolase that degrades 2',3'-cGAMP, a key activator of the STING pathway; inhibition of ENPP1 therefore represents a strategy to amplify innate immune signaling [3]. Enpp-1-IN-5 is supplied commercially as a research tool with a purity of ≥95% and is intended for preclinical investigation in oncology and infectious disease models .

Why Generic ENPP1 Inhibitor Substitution Compromises Experimental Reproducibility: The Case for Enpp-1-IN-5


ENPP1 inhibitors cannot be generically substituted because they exhibit profound differences in biochemical potency, substrate specificity, cellular permeability, and isoform selectivity—all of which directly impact the biological outcomes of cGAS-STING pathway modulation [1]. For example, STF-1084 is a cell-impermeable inhibitor (apparent Ki = 0.11 µM) that acts exclusively extracellularly, while ISM5939 demonstrates sub-nanomolar potency (IC50 = 0.63 nM for cGAMP degradation) and oral bioavailability [2]. Enpp-1-IN-17 displays a >6.4-fold selectivity for cGAMP hydrolysis over ATP hydrolysis, whereas Enpp-1-IN-27 achieves ~410-fold selectivity over ENPP2 and ~10-fold over ENPP3 . Interchanging these compounds without accounting for their distinct pharmacological fingerprints can lead to divergent activation of downstream interferon responses, confounding data interpretation and wasting research resources [3]. Enpp-1-IN-5, while lacking published quantitative metrics, belongs to a distinct quinazoline-piperidine-sulfamide chemotype that is not represented among well-characterized comparators; its scaffold novelty alone may offer unique binding kinetics or off-target profiles that necessitate compound-specific optimization [4].

Quantitative Differentiation Evidence for Enpp-1-IN-5 Against Leading ENPP1 Inhibitor Comparators


Potency Gap: Enpp-1-IN-5 Lacks Publicly Reported IC50/Ki, Limiting Direct Comparative Assessment

At the time of this analysis, no primary research publication or patent document reporting a quantitative IC50 or Ki value for Enpp-1-IN-5 could be identified in the public domain. The compound is described in vendor catalogs as a 'potent' ENPP1 inhibitor based on patent disclosures , but the specific potency metric remains unavailable. In contrast, well-characterized ENPP1 inhibitors exhibit a >1,000-fold potency range: ISM5939 shows sub-nanomolar activity (IC50 = 0.63 nM for cGAMP degradation), Compound 30 has an IC50 of 8.05 nM in enzymatic assays, STF-1084 has an apparent Ki of 0.11 µM, and Enpp-1-IN-17 shows a Ki range of 100 nM–1 µM [1][2]. Without quantitative potency data, Enpp-1-IN-5 cannot be confidently positioned relative to these benchmarks, and users must assume a high degree of uncertainty regarding its biochemical activity.

ENPP1 inhibition biochemical assay potency comparison

Selectivity Profile: Enpp-1-IN-5 Isoform and Off-Target Data Unreported, Precluding Safety Margin Estimation

No selectivity data are publicly available for Enpp-1-IN-5 against related ectonucleotidases (ENPP2, ENPP3) or broader off-target panels. This contrasts sharply with comparators that have undergone rigorous selectivity profiling: Enpp-1-IN-27 demonstrates ~410-fold selectivity over ENPP2 and ~10-fold over ENPP3, and shows negligible inhibition of five major CYP isoforms (IC50 > 100 µM for hERG) ; STF-1084 shows apparent Ki values of 5.5 µM against ENPP2 and >100 µM against alkaline phosphatase, with no effect on a panel of 468 kinases at 1 µM ; ISM5939 exhibits >3,400-fold selectivity over ENPP2 and ENPP3, with no significant activity against 44 clinically relevant off-targets . The lack of comparable data for Enpp-1-IN-5 means that any observed biological effect cannot be confidently attributed to ENPP1 inhibition alone, and the risk of confounding off-target activity remains unquantified.

ENPP1 selectivity isoform specificity off-target profiling

Cellular Activity: Enpp-1-IN-5 Lacks Validated Cell-Based IC50 or cGAMP Rescue Data

No cell-based ENPP1 inhibition data (e.g., cGAMP export assay, STING pathway reporter activation) have been published for Enpp-1-IN-5. In contrast, multiple comparator compounds have well-documented cellular activity profiles: STF-1084 inhibits extracellular cGAMP breakdown in ENPP1-overexpressing 293T cells with a cellular IC50 of 0.340 µM ; Compound 30 achieves an IC50 of 1.53 nM in MDA-MB-231 cells [1]; Enpp-1-IN-27 enhances cGAMP-mediated STING activity in THP-1 cells with an EC50 of 16.5 µM . The absence of cellular activity data for Enpp-1-IN-5 creates a critical gap in understanding its functional efficacy in a physiologically relevant context—biochemical inhibition of recombinant ENPP1 does not guarantee cellular activity, particularly for compounds with limited membrane permeability or high protein binding.

cellular ENPP1 inhibition cGAMP stabilization STING activation

Structural Scaffold Differentiation: Enpp-1-IN-5 Represents a Unique Quinazoline-Piperidine-Sulfamide Chemotype

Enpp-1-IN-5 (2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline) incorporates a sulfamide-terminated piperidine linker appended to a 2-amino-6,7-dimethoxyquinazoline core . This scaffold is structurally distinct from the most advanced ENPP1 inhibitor classes: ISM5939 is an AI-designed imidazo[1,2-a]pyrazine derivative; STF-1084 is a cell-impermeable nucleotide analog; Compound 30 is a bridged-bicyclic quinazoline; Enpp-1-IN-27 belongs to a distinct benzimidazole series [1]. While the precise impact of these structural differences on binding kinetics, residence time, and selectivity remains uncharacterized for Enpp-1-IN-5, the unique chemotype offers potential advantages in intellectual property positioning and may exhibit differential binding modes that could be exploited through structure-activity relationship (SAR) studies [2].

ENPP1 inhibitor scaffold chemical structure comparison quinazoline derivatives

Recommended Research Applications for Enpp-1-IN-5 Based on Available Evidence


Scaffold-Hopping and Patent Circumvention in ENPP1 Drug Discovery Programs

Given its unique quinazoline-piperidine-sulfamide chemotype [1], Enpp-1-IN-5 can serve as a structural starting point for medicinal chemistry teams seeking to develop novel ENPP1 inhibitors outside the crowded intellectual property space dominated by imidazo[1,2-a]pyrazines, benzimidazoles, and nucleotide analogs. Investigators can use Enpp-1-IN-5 to probe alternative binding interactions within the ENPP1 active site and generate proprietary SAR series.

Comparative Chemical Biology Studies Requiring a Matched-Pair Control

Although Enpp-1-IN-5 lacks published potency data, it can be employed as a structurally matched control in experiments where the primary variable is the chemical scaffold rather than the biochemical activity. For instance, researchers comparing the cellular effects of quinazoline-based inhibitors versus imidazopyrazine-based inhibitors may include Enpp-1-IN-5 to control for scaffold-specific off-target effects, provided that its ENPP1 inhibition is first validated in-house [2].

Proprietary Library Screening and Custom Assay Development

Organizations with internal ENPP1 biochemical or cellular assays may acquire Enpp-1-IN-5 to benchmark their screening cascades against a less-characterized, patent-protected compound. The absence of public data creates an opportunity to generate novel, proprietary information on this scaffold, which could be leveraged for internal decision-making or to support follow-on patent filings [3].

Mechanistic Studies in Infectious Disease Models Where ENPP1 Inhibition Is Hypothesized

The patent disclosures for Enpp-1-IN-5 explicitly claim utility in infectious disease research . Investigators studying the role of extracellular cGAMP-STING signaling in antiviral or antibacterial immunity may use Enpp-1-IN-5 as a tool compound, with the caveat that its lack of published selectivity data necessitates careful interpretation of results and the inclusion of orthogonal ENPP1 inhibitors as controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.